Sutezolid (CAS: 168828-58-8), also known as PNU-100480, is a highly potent, next-generation thiomorpholine oxazolidinone antibacterial agent. It functions by inhibiting bacterial protein synthesis through binding to the 23S rRNA of the 50S ribosomal subunit. Structurally differentiated from first-generation oxazolidinones by the substitution of a morpholine ring with a thiomorpholine ring, Sutezolid undergoes unique in vivo metabolism to an active sulfoxide metabolite (PNU-101603). For procurement professionals and principal investigators, Sutezolid represents a critical pipeline material for multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis research, offering a distinct pharmacokinetic and pharmacodynamic profile compared to legacy standards [1].
While Linezolid is the most common in-class comparator and a standard procurement choice for oxazolidinone research, substituting it for Sutezolid fundamentally compromises advanced preclinical models. Linezolid is characterized by dose- and duration-limiting mitochondrial toxicity, specifically the inhibition of mammalian mitochondrial protein synthesis (MPS), which confounds long-term in vivo efficacy studies with myelosuppression and neuropathy. Furthermore, Linezolid lacks the dual-compartment clearance mechanism of Sutezolid. Sutezolid partitions its activity: the parent compound aggressively clears intracellular bacilli within macrophages, while its primary sulfoxide metabolite (PNU-101603) targets extracellular environments. Relying on Linezolid fails to replicate this synergistic intracellular/extracellular pharmacokinetic dynamic and introduces unacceptable toxicity in prolonged dosing models [1].
In ex vivo whole-blood culture models assessing maximal bactericidal effect, Sutezolid demonstrates significantly higher intrinsic potency than its structural analog Linezolid. At therapeutic dosing equivalents, Sutezolid achieved a maximal bactericidal activity of −0.42 log/day. In direct head-to-head comparison, Linezolid achieved only −0.16 log/day (P < 0.001). This indicates that Sutezolid's superior efficacy is an intrinsic molecule property rather than merely a function of exposure [1].
| Evidence Dimension | Maximal whole-blood bactericidal activity (log CFU reduction/day) |
| Target Compound Data | −0.42 log/day |
| Comparator Or Baseline | Linezolid: −0.16 log/day |
| Quantified Difference | 2.6-fold greater bactericidal activity (P < 0.001) |
| Conditions | Ex vivo whole-blood culture model |
Buyers designing in vivo or ex vivo efficacy models must procure Sutezolid to achieve maximum bactericidal clearance rates that legacy oxazolidinones cannot reach.
Sutezolid exhibits a highly favorable minimum inhibitory concentration (MIC) profile against clinical isolates of Mycobacterium tuberculosis. In comparative susceptibility studies using the BACTEC MGIT 960 system, the median MIC for Sutezolid was determined to be ≤0.062 mg/L. In contrast, Linezolid consistently demonstrates higher median MICs ranging from 0.25 to 0.5 mg/L. This quantitative advantage allows for lower active pharmaceutical ingredient (API) requirements in formulation and superior performance in high-throughput screening assays [1].
| Evidence Dimension | Median Minimum Inhibitory Concentration (MIC) |
| Target Compound Data | ≤0.062 mg/L |
| Comparator Or Baseline | Linezolid: 0.25 - 0.5 mg/L |
| Quantified Difference | ~4-fold to 8-fold lower MIC for Sutezolid |
| Conditions | M. tuberculosis clinical isolates in BACTEC MGIT 960 liquid culture |
A significantly lower MIC translates to lower required concentrations in assay media, reducing material consumption and formulation burden in preclinical development.
A critical procurement differentiator for long-term in vivo studies is the mitochondrial toxicity profile. Linezolid is known to inhibit mammalian mitochondrial protein synthesis (MPS), with toxicity closely linked to its trough concentrations exceeding the 50% inhibition threshold. Pharmacodynamic evaluations of Sutezolid show that at highly efficacious bactericidal doses, plasma concentrations of both the parent drug and its metabolites remain strictly below the levels required for 50% inhibition of MPS. This provides a vastly expanded therapeutic window for long-duration preclinical models [1].
| Evidence Dimension | Mitochondrial Protein Synthesis (MPS) Inhibition Threshold |
| Target Compound Data | Therapeutic plasma concentrations remain below 50% MPS inhibition IC50 |
| Comparator Or Baseline | Linezolid: Trough concentrations rapidly exceed the 50% MPS inhibition threshold |
| Quantified Difference | Sutezolid avoids the 50% MPS inhibition threshold entirely at bactericidal doses, unlike Linezolid. |
| Conditions | Human myeloid leukemia cell line (K562) and clinical biomarker assays |
Procuring Sutezolid is essential for long-term in vivo mammalian studies where oxazolidinone-induced myelosuppression or neuropathy would otherwise force premature study termination.
Due to its −0.42 log/day whole-blood bactericidal activity and exceptionally low MIC (≤0.062 mg/L), Sutezolid is the optimal oxazolidinone for establishing baseline efficacy in murine and hollow-fiber models of multidrug-resistant tuberculosis. It is particularly suited for combination therapy screening alongside novel agents like bedaquiline or pretomanid [1].
Sutezolid's unique pharmacokinetic partitioning—where the parent compound aggressively accumulates in macrophages to kill intracellular bacilli—makes it the preferred procurement choice for in vitro macrophage infection models. It provides a superior positive control for intracellular clearance compared to Linezolid [1].
Because Sutezolid avoids the 50% mitochondrial protein synthesis (MPS) inhibition threshold at therapeutic doses, it serves as an ideal low-toxicity benchmark in long-duration (e.g., 28-day to 6-month) mammalian safety studies evaluating next-generation protein synthesis inhibitors [1].
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